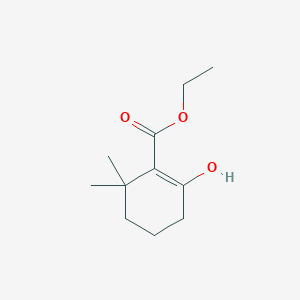
Ammonia N-13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonia N-13 is a radioactive diagnostic agent used primarily in positron emission tomography (PET) imaging. It is a radiolabeled analog of ammonia, with the molecular formula 13NH3 and a molecular weight of 16.02. This compound is particularly valuable in medical imaging for evaluating myocardial perfusion in patients with suspected or existing coronary artery disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonia N-13 is produced in a cyclotron by bombarding a target material, typically oxygen-18 water, with protons. This process forms Nitrogen-13, which is then converted to ammonia . The production involves proton-irradiation of a 10 mM aqueous ethanol solution using an in-target process under aseptic conditions .
Industrial Production Methods: A reliable semi-automated process has been developed to manufacture large quantities of this compound in high purity. This involves using two syringe driver units and an in-line anion-exchange purification system. The total manufacturing time, including purification, sterile filtration, reformulation, and quality control analyses, is approximately 11 minutes from the end of bombardment .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonia N-13 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form nitrogen oxides or reduced to form nitrogen gas.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents under controlled conditions.
Reduction: It can be reduced using hydrogen or other reducing agents.
Substitution: this compound can undergo substitution reactions with halogens or other substituents.
Major Products:
Oxidation: Nitrogen oxides (e.g., nitric oxide, nitrogen dioxide).
Reduction: Nitrogen gas.
Substitution: Various substituted ammonia derivatives.
Wissenschaftliche Forschungsanwendungen
Ammonia N-13 is extensively used in scientific research, particularly in the field of nuclear medicine. Its primary application is in myocardial perfusion imaging, where it helps identify areas of the heart muscle with reduced blood flow, crucial for diagnosing conditions like coronary artery disease . Additionally, it is used to assess myocardial viability and evaluate the efficacy of therapeutic interventions .
Wirkmechanismus
Ammonia N-13 is a radiolabeled analog of ammonia that is distributed to all organs of the body after intravenous administration. It is extracted from the blood in the coronary capillaries into the myocardial cells, where it is metabolized to glutamine N-13 and retained in the cells . The PET technique measures myocardial blood flow based on the assumption of a three-compartmental disposition of intravenous this compound in the myocardium .
Vergleich Mit ähnlichen Verbindungen
Fluorodeoxyglucose (FDG): Another radiotracer used in PET imaging, primarily for detecting cancer.
Rubidium-82: Used in PET imaging for myocardial perfusion studies.
Comparison: Ammonia N-13 is unique in its ability to provide high-resolution images of myocardial perfusion with a relatively low radiation dose due to its short half-life of approximately 10 minutes . This makes it particularly advantageous for cardiac imaging compared to other radiotracers like Fluorodeoxyglucose, which has a longer half-life and is primarily used for oncological imaging .
Eigenschaften
| Ammonia N 13 Injection is a radiolabeled analog of ammonia that is distributed to all organs of the body after intravenous administration. It is extracted from the blood in the coronary capillaries into the myocardial cells where it is metabolized to glutamine N 13 and retained in the cells. The presence of ammonia N 13 and glutamine N 13 in the myocardium allows for PET imaging of the myocardium. | |
CAS-Nummer |
34819-78-8 |
Molekularformel |
H3N |
Molekulargewicht |
16.030 g/mol |
IUPAC-Name |
azane |
InChI |
InChI=1S/H3N/h1H3/i1-1 |
InChI-Schlüssel |
QGZKDVFQNNGYKY-BJUDXGSMSA-N |
SMILES |
N |
Isomerische SMILES |
[13NH3] |
Kanonische SMILES |
N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-Bis[4-(chloromethyl)phenyl]-N,N'-dimethylurea](/img/structure/B8666251.png)






![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-](/img/structure/B8666289.png)

![4-[(4-Chlorophenyl)(cyclopropyl)methoxy]aniline](/img/structure/B8666305.png)

![4-METHYL-2-[3-(4-METHYL-4,5-DIHYDRO-1,3-OXAZOL-2-YL)PHENYL]-4,5-DIHYDRO-1,3-OXAZOLE](/img/structure/B8666316.png)


